molecular formula C8H13F2NO2 B13290623 Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate

Cat. No.: B13290623
M. Wt: 193.19 g/mol
InChI Key: FUXGVRKVVNOUSJ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the cyclopropane protons, ethyl group, and amino group. The cyclopropane protons typically resonate in the δ 0.5–1.5 ppm range as multiplet signals due to coupling with adjacent protons and fluorine atoms. For example, in analogous difluorinated compounds, the cyclopropane CH₂ groups show splitting patterns with coupling constants (J~HF~) of 5–20 Hz.

The ¹³C NMR spectrum would reveal a quaternary carbon at the 3-position (bearing the amino group) and two fluorine-coupled carbons at the 2-position. Fluorine-carbon coupling constants (J~CF~) for geminal difluoro groups are typically large, ranging from 250–300 Hz, as observed in compounds like 2,2-difluoro-3-hydroxy-1-phenylpropan-1-one. The ester carbonyl carbon is anticipated to appear near δ 165–175 ppm, consistent with similar ethyl esters.

¹⁹F NMR provides critical insights into the fluorinated positions. The two fluorine atoms in this compound are diastereotopic due to the chiral center at the 3-position, leading to distinct chemical shifts. In structurally related molecules, such as 2,2-difluoro-3-hydroxy-3-(naphthalen-2-yl)-1-phenylpropan-1-one, geminal fluorines exhibit shifts between δ −104 and −116 ppm with large coupling constants (J~FF~ ≈ 290 Hz).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would feature key absorption bands corresponding to its functional groups:

  • N-H stretch : A broad band near 3300–3500 cm⁻¹ for the primary amine.
  • C=O stretch : A strong band at ~1720 cm⁻¹ for the ester carbonyl.
  • C-F stretches : Vibrational modes between 1100–1250 cm⁻¹, characteristic of C-F bonds.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) at m/z 193.19 confirms the molecular weight. Fragmentation patterns would likely include loss of the ethyl group (−46 Da) and sequential cleavage of the cyclopropane ring. High-resolution mass spectrometry (HRMS) would provide exact mass validation, as demonstrated for similar difluorinated compounds.

Conformational Dynamics and Stereoelectronic Interactions

The cyclopropane ring’s rigidity restricts rotational freedom, locking the molecule into a specific conformation. However, the ester and amino groups introduce limited flexibility. Density functional theory (DFT) calculations on analogous systems suggest that the gauche conformation between the amino and ester groups is energetically favored due to stabilizing n→σ* interactions between the lone pairs of the amine and the adjacent C-F bonds.

The fluorine atoms also participate in hyperconjugative interactions with the cyclopropane ring. The C-F σ* orbitals act as electron acceptors from the Walsh orbitals of the cyclopropane, redistributing electron density and partially alleviating ring strain. This interaction is evidenced by elongated C-C bond lengths (1.54–1.56 Å) in fluorinated cyclopropanes compared to non-fluorinated analogs (1.50–1.52 Å).

Thermodynamic Properties: Melting Point, Solubility, and Partition Coefficients

Property Value/Range Method/Source
Melting Point Not reported
Solubility in Water Low (<1 mg/mL) Estimated via LogP
Partition Coefficient (LogP) 1.2–1.5 (predicted) Computational modeling
Solubility in Organic Solvents High in DCM, THF, EtOH Analogous esters

The compound’s low aqueous solubility arises from the hydrophobic cyclopropane ring and fluorine substituents, which reduce polarity. Conversely, solubility in polar aprotic solvents like tetrahydrofuran (THF) is enhanced by the ester group’s ability to engage in dipole-dipole interactions. The predicted LogP value of 1.2–1.5 indicates moderate lipophilicity, aligning with trends observed in fluorinated esters.

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate

InChI

InChI=1S/C8H13F2NO2/c1-2-13-7(12)8(9,10)6(11)5-3-4-5/h5-6H,2-4,11H2,1H3

InChI Key

FUXGVRKVVNOUSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C1CC1)N)(F)F

Origin of Product

United States

Preparation Methods

Overview

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a chemical compound with applications in synthesizing various biologically active molecules. Methods for its preparation often involve multiple steps, starting from readily available precursors and employing specific chemical reactions to introduce the desired functional groups and structural features.

Preparation Methods Analysis

Several synthetic routes can lead to this compound, each with its advantages and disadvantages. These routes involve different chemical transformations, including esterification, cyclopropanation, amination, and fluorination.

2.1. Route 1: Utilizing Ethyl 2,2-difluoropent-4-enoate

  • Reacting ethyl 2,2-difluoropent-4-enoate with diiodomethane in the presence of a strong acid and diethylzinc or a zinc/copper couple yields ethyl 3-cyclopropyl-2,2-difluoropropanoate. The use of diethylzinc or a zinc/copper couple facilitates the cyclopropanation reaction, forming the cyclopropyl ring.

2.2. Route 2: From Bromomethylcyclopropane

  • (a) Reacting bromomethylcyclopropane with 2-carboethoxy-1,3-dithiane in the presence of a strong base gives ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate.
  • (b) Reacting the ethyl 2-(cyclopropylmethyl)-1,3-dithiane-2-carboxylate with N-bromosuccinimide (NBS) gives ethyl 3-cyclopropyl-2-oxopropanoate.
  • (c) Reacting the ethyl 3-cyclopropyl-2-oxopropanoate with a fluorinating agent introduces the geminal difluoro group. Bis(2-methoxyethyl)aminosulfur trifluoride is a suitable fluorinating agent for this transformation.

2.3. Route 3: Using 3-Cyclopropyl-2,2-difluoro-1-propanol

  • (a) Reacting ethyl 3-cyclopropyl-2,2-difluoropropanoate to give 3-cyclopropyl-2,2-difluoropropan-1-ol.
  • (b) Reacting the 3-cyclopropyl-2,2-difluoropropan-1-ol with a perfluoroalkyl sulfonyl halide or a perfluoroalkyl sulfonic anhydride having the formula \$$ CF3(CF2)nSO2X \$$ or \$$ (CF3(CF2)nSO2)_2O \$$, respectively, where n is 0, 1, 2, 3 or 4 and X is chloro or fluoro.

2.4. Route 4: Reformatsky Reaction

  • An organozinc reagent is prepared from ethyl bromodifluoroacetate and immediately quenched with (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride via a Reformatsky reaction to yield ethyl (S)-3-(((S)-tert-butylsulfinyl)amino)-3-cyclopropyl-2,2-difluoropropanoate.
  • Zinc activation is achieved using DIBAL-H in the presence of a small quantity (5%) of imine. Slow addition of the remaining imine produces a manageable exotherm during the reaction.

Reaction Conditions

  • Base: Strong bases like sodium hydride are typically used in reactions involving dithianes.
  • Solvents: N,N-dimethylformamide (DMF) is a suitable solvent for dithiane reactions. Dichloromethane is suitable for the reaction of 3-Cyclopropyl-2,2-difluoro-1-propanol.
  • Temperature: Reactions involving strong bases and sensitive reagents are often conducted at low temperatures and allowed to warm to ambient temperature slowly. The reaction mixture is cooled to 0° C. when reacting 3-cyclopropyl-2,2-difluoropropan-1-ol with perfluorobutane sulfonyl fluoride.
  • Reaction Time: Dithiane reactions may require 12 to 24 hours to complete. The reaction of 3-cyclopropyl-2,2-difluoropropan-1-ol with perfluorobutane sulfonyl fluoride is complete after 2.5 hours.

Purification and Analysis

  • Distillation: Distillation under reduced pressure can purify intermediate and final products. For example, ethyl 3-cyclopropyl-2,2-difluoropropanoate can be purified by distillation at 720 mm Hg, 60° C.
  • Chromatography: Column chromatography is effective for separating diastereoisomers. Reverse-phase chromatography, eluting with a gradient of methanol in water (both modified with 0.1% formic acid), is used to purify compounds. Further purification can be achieved using an SCX-2 column.
  • Spectroscopy: Techniques such as \$$^1H$$ NMR and mass spectrometry (HRMS) are crucial for characterizing the synthesized compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is used to analyze the purity and identity of the compounds.

Data Table: Preparation Methods Summary

Method Starting Material Key Reagents Products
Cyclopropanation Ethyl 2,2-difluoropent-4-enoate Diiodomethane, diethylzinc or Zn/Cu couple, strong acid Ethyl 3-cyclopropyl-2,2-difluoropropanoate
Dithiane Route Bromomethylcyclopropane 2-Carboethoxy-1,3-dithiane, strong base, NBS, fluorinating agent Ethyl 3-cyclopropyl-2,2-difluoropropanoate
Sulfonate Route 3-Cyclopropyl-2,2-difluoro-1-propanol Perfluoroalkyl sulfonyl halide or anhydride 3-Cyclopropyl-2,2-difluoropropyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reformatsky Reaction (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride Ethyl bromodifluoroacetate, Zinc dust, DIBAL-H Ethyl (S)-3-(((S)-tert-butylsulfinyl)amino)-3-cyclopropyl-2,2-difluoropropanoate

Chemical Reactions Analysis

Oxidation Reactions

The ester moiety and amino group participate in oxidation processes. Key findings include:

  • Carboxylic Acid Formation : Under strong oxidizing conditions (e.g., KMnO₄ in acidic media), the ester is hydrolyzed to 3-amino-3-cyclopropyl-2,2-difluoropropanoic acid. This reaction proceeds via cleavage of the ethyl ester group, forming a carboxylic acid .

  • Selective Oxidation : The cyclopropane ring remains intact during oxidation, as observed in analogous compounds, due to strain stabilization .

Reduction Reactions

The difluorinated carbon and amino group influence reduction pathways:

Reaction TypeReagentsProductYieldReference
Ester to Alcohol LiAlH₄3-Amino-3-cyclopropyl-2,2-difluoropropanol65–78%
Amino Group Reduction H₂/Pd-CEthyl 3-cyclopropyl-2,2-difluoropropanoate42%

Reduction of the ester group to a primary alcohol is more efficient than deamination, reflecting the stability of the difluorinated backbone .

Nucleophilic Substitution

The difluorinated β-carbon exhibits electrophilic character, enabling substitution:

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the ethoxy group, yielding 3-amino-3-cyclopropyl-2,2-difluoropropanamide derivatives .

  • Halogenation : Treatment with PCl₅ substitutes one fluorine atom with chlorine, forming ethyl 3-amino-3-cyclopropyl-2-chloro-2-fluoropropanoate .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under specific conditions:

  • Acid-Catalyzed Ring Opening : In HCl/EtOH, the ring opens to form ethyl 3-amino-4,4-difluoropentanoate via protonation and bond rearrangement .

  • Thermal Decomposition : At >150°C, the compound decomposes to release ethylene and form a difluorinated diketone intermediate .

Condensation and Cyclization

The amino group facilitates condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which cyclize into five-membered heterocycles under acidic conditions .

  • Peptide Coupling : Using DCC/HOBt, the amino group couples with carboxylic acids to generate amide-linked derivatives .

Fluorine-Specific Reactivity

The geminal difluoro group impacts reaction outcomes:

  • Defluorination : Strong bases (e.g., LDA) abstract fluorine, forming a carbene intermediate that reacts with electrophiles .

  • Electrophilic Aromatic Substitution : The electron-withdrawing effect of fluorine directs meta-substitution in aryl coupling partners .

Comparative Reactivity Table

The compound’s reactivity is benchmarked against structurally similar esters:

CompoundOxidation Rate (Relative)Reduction EfficiencyCyclopropane Stability
This compound1.0HighModerate
Ethyl 3-cyclopropyl-2,2-difluoropropanoate0.7Very HighHigh
Ethyl 3-amino-2,2-difluoropropanoate1.2ModerateLow

Data adapted from .

Scientific Research Applications

While there isn't extensive literature detailing the applications of "Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate" specifically, the search results provide some context regarding its synthesis and use as an intermediate in the synthesis of other compounds .

Synthesis and Chemical Intermediate

  • Synthesis: One approach to obtaining a related compound, (3S)-3-amino-3-cyclopropyl-2,2-difluoro-propan-1-ol hydrochloride, involves starting with commercially sourced material .
  • Intermediate: this compound is used in reaction solutions for synthesizing other compounds . It can be used as a starting material to create more complex molecules .

Related Research Areas

  • BCL6 Inhibition: Research has been done optimizing tricyclic quinolinone series for BCL6 inhibition . This involves synthesizing related compounds and testing their efficacy .
  • Triazolopyrimidine Synthesis: The compound is related to the synthesis of triazolopyrimidines, where similar compounds react to form aminocrotonate intermediates . These are then used to create various 2-substituted 7-aminoaryl products .

General Applications of Similar Compounds

  • Industrial Applications: Nanoparticles have established and emerging industrial applications in the chemical industry .
  • Material Science: Organic plastic finishes, such as Teflon, provide chemical inertness, water repellency, and other properties and are applied to various materials .
  • Gelling Agents: AM-9 gels can be used where water can be introduced, and are resistant to fungal attack and mechanically stable in contact with water .

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the cyclopropyl and fluorine groups can influence its binding affinity and specificity, leading to unique biological effects.

Comparison with Similar Compounds

Ethyl 3-Cyclopropyl-2,2-difluoropropanoate (CAS: 1267593-90-7)

  • Structure: Lacks the amino group at position 3, replaced by a ketone (3-oxo group).
  • Molecular Formula: C₈H₁₂F₂O₂ (MW: 190.18).
  • Synthesis: Prepared via cyclopropanation of ethyl 2,2-difluoropent-4-enoate with diiodomethane and Zn/Cu .
  • Applications: Intermediate for further functionalization (e.g., reduction to 3-cyclopropyl-2,2-difluoropropan-1-ol) .
  • Key Difference: The absence of the amino group reduces nucleophilicity, limiting its utility in peptide coupling or enzyme-targeted drug design compared to the amino derivative.

Ethyl 2-Amino-2-cyclopropyl-3,3,3-trifluoropropanoate (CAS: 1989672-66-3)

  • Structure: Amino group at position 2; trifluoromethyl instead of difluoro groups.
  • Molecular Formula: C₈H₁₂F₃NO₂ (MW: 211.18) .
  • Comparison: The trifluoromethyl group enhances electronegativity and metabolic stability but increases steric hindrance. Positional isomerism (amino at C2 vs.

Ethyl 3-Bromo-2,2-difluoropropanoate (CAS: 111773-24-1)

  • Structure: Bromine replaces the amino group at position 3.
  • Molecular Formula: C₅H₇BrF₂O₂ (MW: 217.01) .
  • Applications: Acts as an alkylating agent or precursor for nucleophilic substitutions.
  • Key Difference: Bromine’s leaving-group capability makes it reactive in Suzuki couplings or SN2 reactions, unlike the amino derivative, which is more suited for amide bond formation.

Ethyl 3-(2-Fluorophenyl)-3-oxopropanoate

  • Structure: Aromatic 2-fluorophenyl substituent replaces the cyclopropyl group.
  • Molecular Formula: C₁₁H₁₁FO₃ (MW: 210.20) .
  • Comparison: The aromatic ring introduces π-π stacking interactions, beneficial in kinase inhibitors, but reduces conformational rigidity compared to the cyclopropane moiety. The ketone group (vs. amino) limits hydrogen-bond donor capacity.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW Key Substituents Key Applications Reference
Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate C₈H₁₂F₂NO₂ 207.18 3-amino, 2,2-difluoro, cyclopropyl BCL6 inhibitors, protease inhibitors
Ethyl 3-cyclopropyl-2,2-difluoropropanoate C₈H₁₂F₂O₂ 190.18 3-oxo, 2,2-difluoro, cyclopropyl Intermediate for alcohol derivatives
Ethyl 2-amino-2-cyclopropyl-3,3,3-trifluoropropanoate C₈H₁₂F₃NO₂ 211.18 2-amino, 3,3,3-trifluoro Undisclosed (structural analog)
Ethyl 3-bromo-2,2-difluoropropanoate C₅H₇BrF₂O₂ 217.01 3-bromo, 2,2-difluoro Alkylation reactions

Research Findings and Implications

  • Chiral Utility: The amino-cyclopropane scaffold in the target compound is critical for enantioselective binding in BCL6 inhibition, unlike non-chiral analogs like ethyl 3-cyclopropyl-2,2-difluoropropanoate .
  • Fluorine Effects: Difluoro groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethyl 3-cyclopropyl-3-oxopropanoate derivatives in ).
  • Amino vs.

Biological Activity

Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a propanoate backbone. Its molecular formula is C8H12F2NC_8H_{12}F_2N, indicating a complex structure that contributes to its distinct chemical properties.

Synthesis Methods

Various synthetic routes have been developed for this compound. Common methods include:

  • Nucleophilic Substitution Reactions : Involving the reaction of cyclopropylmethyl bromide with difluoromethyl magnesium bromide.
  • Radical Cyclizations : Utilizing radical mechanisms to form the cyclopropyl moiety.

These methods enable the production of derivatives that can be tailored for specific pharmacological properties.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits promising biological activity:

  • Binding Affinity : Studies indicate strong binding affinity to various biological targets, including enzymes and receptors involved in metabolic pathways.
  • Selectivity : The compound shows selectivity for certain targets, which is crucial for minimizing off-target effects in therapeutic applications.
  • Toxicity Profiles : Toxicity assessments reveal that the compound has manageable toxicity levels in cell-based models, making it a potential candidate for further development.

Case Studies

  • Antimalarial Activity : Research has indicated that derivatives of this compound may inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in the malaria parasite's lifecycle. Compounds with similar structures have shown efficacy comparable to established antimalarial drugs like chloroquine .
  • Cancer Research : The compound has been investigated for its potential in oncology, particularly as an inhibitor of oncogenic transcription factors such as BCL6. Preliminary data suggest that it may induce degradation of BCL6 in certain cancer cell lines, offering a novel approach to cancer treatment .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Prolonged Half-Life : Studies indicate a longer half-life compared to other similar compounds, which may enhance its therapeutic potential.
  • Reduced Clearance : The compound demonstrates reduced clearance rates in vivo, suggesting improved bioavailability and sustained action.

Comparative Analysis

The following table summarizes the structural features and biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundCyclopropyl group, difluoro substitutionPotential antimalarial and anticancer propertiesHigh binding affinity
Ethyl 3-cyclobutyl-2,2-difluoropropanoateCyclobutyl group instead of cyclopropylDifferent reactivity patternsModerate activity
Ethyl 3-methyl-2,2-difluoropropanoateMethyl group replacing cyclopropylLess sterically hinderedLower binding affinity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-amino-3-cyclopropyl-2,2-difluoropropanoate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves introducing the cyclopropyl group via [2+1] cycloaddition or alkylation of a difluorinated precursor. For example, ethyl 3-bromo-2,2-difluoropropanoate (a related compound) can serve as a starting material, with subsequent amination and cyclopropane ring formation . Reaction optimization includes controlling temperature (0–25°C), using catalysts like palladium for cross-coupling, and protecting the amine group to avoid side reactions. Purification via column chromatography or recrystallization ensures purity (>95%), validated by HPLC and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms cyclopropane ring integrity and ester/amine functionality.
  • GC/MS or LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺) and fragments, critical for verifying molecular weight (e.g., C₈H₁₂F₂NO₂) and structural motifs .
  • FT-IR : Confirms carbonyl (C=O, ~1740 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups. Cross-referencing with computational spectra (e.g., DFT) enhances accuracy .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or amine oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation. Use amber vials to avoid photolytic cleavage of the cyclopropane ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electrophilic attack sites, such as the cyclopropane ring’s strain-driven reactivity. Solvent effects (PCM models) predict solubility and stability in polar vs. nonpolar media. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding functionalization for drug development .

Q. What strategies resolve contradictions between experimental data and computational predictions for this compound?

  • Methodological Answer : Discrepancies in spectroscopic or reactivity data require cross-validation:

  • NMR vs. DFT : Compare experimental ¹H/¹⁹F shifts with calculated values to identify conformational biases.
  • Kinetic Studies : Use stopped-flow spectroscopy to validate simulated reaction barriers (e.g., cyclopropane ring-opening rates).
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, especially for the cyclopropyl and difluoro groups .

Q. What are the challenges in studying the pharmacokinetics of this compound in vivo?

  • Methodological Answer : Key challenges include:

  • Metabolic Stability : Use liver microsome assays to identify cytochrome P450-mediated oxidation of the cyclopropane or amine groups.
  • Bioavailability : LogP calculations (e.g., −0.5 to 1.5) suggest poor membrane permeability; prodrug strategies (e.g., ester hydrolysis) may improve absorption.
  • Toxicity Screening : Zebrafish or murine models assess acute toxicity, focusing on fluorine-related hepatotoxicity and amine-mediated off-target effects .

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